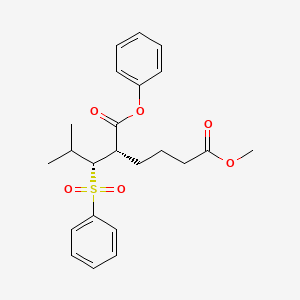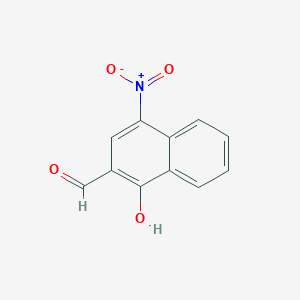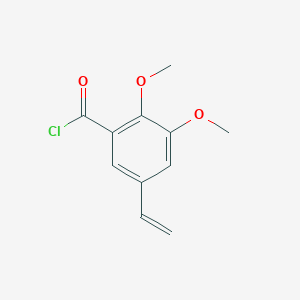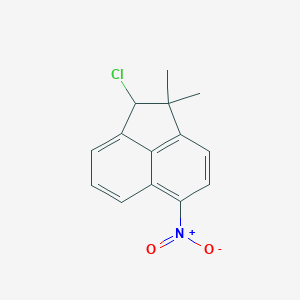
2-Chloro-1,1-dimethyl-6-nitro-1,2-dihydroacenaphthylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1,1-dimethyl-6-nitro-1,2-dihydroacenaphthylene is an organic compound that belongs to the class of acenaphthylene derivatives. This compound is characterized by the presence of a chloro group, two methyl groups, and a nitro group attached to the acenaphthylene core. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,1-dimethyl-6-nitro-1,2-dihydroacenaphthylene typically involves multi-step reactions. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of acenaphthylene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration: The acylated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Chlorination: The final step involves the chlorination of the nitrated product using thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-Chloro-1,1-dimethyl-6-nitro-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like tin(II) chloride or hydrogen in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 2-amino-1,1-dimethyl-6-nitro-1,2-dihydroacenaphthylene.
Substitution: Formation of 2-substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Chloro-1,1-dimethyl-6-nitro-1,2-dihydroacenaphthylene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-1,1-dimethyl-6-nitro-1,2-dihydroacenaphthylene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, further modifying the compound’s activity.
類似化合物との比較
Similar Compounds
- 2-Chloro-1,1-dimethyl-6-nitroacenaphthene
- 2-Chloro-1,1-dimethyl-5-nitroacenaphthylene
- 2-Bromo-1,1-dimethyl-6-nitro-1,2-dihydroacenaphthylene
Uniqueness
2-Chloro-1,1-dimethyl-6-nitro-1,2-dihydroacenaphthylene is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups on the acenaphthylene core makes it a versatile compound for various applications.
特性
CAS番号 |
112083-00-8 |
|---|---|
分子式 |
C14H12ClNO2 |
分子量 |
261.70 g/mol |
IUPAC名 |
1-chloro-2,2-dimethyl-5-nitro-1H-acenaphthylene |
InChI |
InChI=1S/C14H12ClNO2/c1-14(2)10-6-7-11(16(17)18)8-4-3-5-9(12(8)10)13(14)15/h3-7,13H,1-2H3 |
InChIキー |
WCCWCZNEFBUMBV-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C2=CC=CC3=C(C=CC1=C32)[N+](=O)[O-])Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



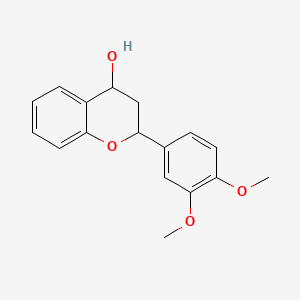
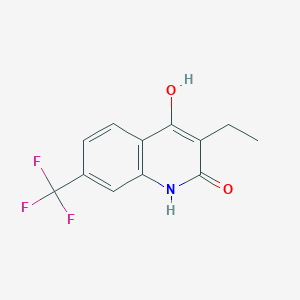
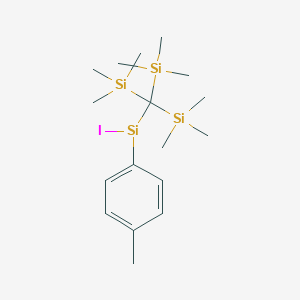
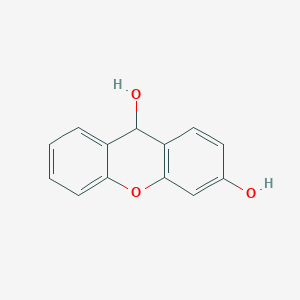
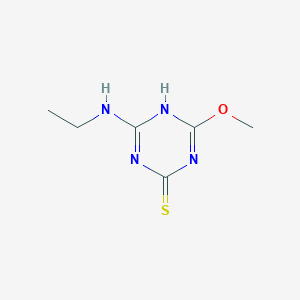
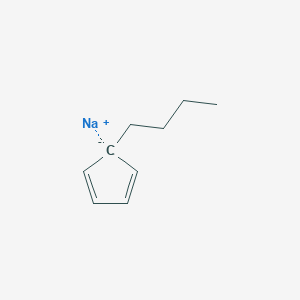
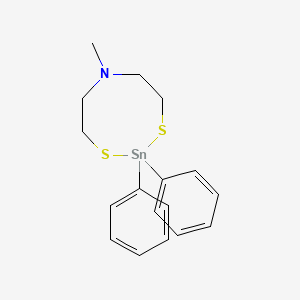
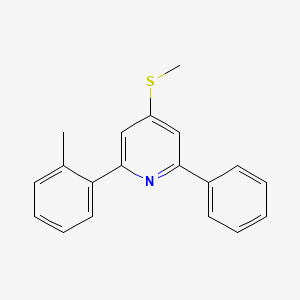
![Tricyclohexyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B14314024.png)

